

Diallyl Oxalate as a Monomer in Polymer Chemistry: An In-depth Technical Guide

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Compound of Interest

Compound Name: Diallyl oxalate

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Abstract

Diallyl oxalate, a diallyl ester of oxalic acid, presents itself as a versatile monomer for the synthesis of functional polymers. Its two allyl groups readily participate in free-radical polymerization, leading to the formation of crosslinked polymer networks. These poly(**diallyl oxalate**) materials are gaining attention for their potential in biomedical applications, leveraging the biocompatibility of their degradation products, allyl alcohol and oxalic acid. This technical guide provides a comprehensive overview of **diallyl oxalate** as a monomer, detailing its synthesis, polymerization characteristics, and the properties of the resulting polymer. The guide includes experimental protocols, quantitative data, and mechanistic diagrams to facilitate further research and development in this promising area of polymer chemistry.

Introduction

The quest for novel polymers with tailored properties for advanced applications, particularly in the biomedical field, has driven research into a wide array of monomers. **Diallyl oxalate** (DAO) has emerged as a monomer of interest due to its potential to form biodegradable and biocompatible polymers. The polymer, poly(**diallyl oxalate**), degrades into allyl alcohol and oxalic acid, substances with known metabolic pathways. This inherent biodegradability, coupled with the ability to form crosslinked networks, makes poly(**diallyl oxalate**) a candidate for applications such as drug delivery matrices, tissue engineering scaffolds, and degradable

plastics. This document serves as a technical resource, consolidating available data on **diallyl oxalate** and its polymer, to aid researchers in harnessing its potential.

Diallyl Oxalate Monomer: Properties and Synthesis

Physicochemical Properties

Diallyl oxalate is a colorless liquid with the molecular formula $C_8H_{10}O_4$ and a molecular weight of 170.16 g/mol [\[1\]](#) Key properties of the monomer are summarized in Table 1.

Property	Value
Molecular Formula	$C_8H_{10}O_4$
Molecular Weight	170.16 g/mol [1]
CAS Number	615-99-6
Appearance	Colorless liquid
IUPAC Name	bis(prop-2-enyl) oxalate [1]
Synonyms	Oxalic acid, diallyl ester; Ethanedioic acid, di-2-propenyl ester [1]
SMILES	<chem>C=CCOC(=O)C(=O)OCC=C</chem> [1]
InChIKey	BKXRKRANFLTFU-UHFFFAOYSA-N [1]

Table 1: Physicochemical Properties of **Diallyl Oxalate** Monomer.

Synthesis of Diallyl Oxalate

Diallyl oxalate can be synthesized via the esterification of oxalic acid with allyl alcohol. A general laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis of **Diallyl Oxalate**

Materials:

- Anhydrous oxalic acid

- Allyl alcohol
- Toluene (or another suitable water-azeotroping solvent)
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine anhydrous oxalic acid, a molar excess of allyl alcohol, and toluene.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, the reaction is considered complete.
- Allow the reaction mixture to cool to room temperature.
- Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and then again with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent and excess allyl alcohol by rotary evaporation.
- Purify the crude **diallyl oxalate** by vacuum distillation to obtain the final product.

Characterization: The structure and purity of the synthesized **diallyl oxalate** can be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and FTIR.

- ^1H NMR: Expected signals include those for the vinyl protons ($=\text{CH}_2$ and $-\text{CH}=\text{}$) and the methylene protons ($-\text{O}-\text{CH}_2-$).
- ^{13}C NMR: Expected signals include those for the carbonyl carbon ($\text{C}=\text{O}$), the vinyl carbons, and the methylene carbon.
- FTIR: Characteristic absorption bands for the $\text{C}=\text{O}$ stretching of the ester group and the $\text{C}=\text{C}$ stretching of the allyl group should be present.

Polymerization of Diallyl Oxalate

Diallyl oxalate can be polymerized via free-radical polymerization to form a crosslinked network. The polymerization can be initiated by thermal initiators or by high-energy radiation.

Free-Radical Polymerization

The free-radical polymerization of **diallyl oxalate** proceeds through the typical steps of initiation, propagation, and termination. Due to the presence of two allyl groups per monomer unit, extensive crosslinking occurs, leading to the formation of an insoluble and infusible thermoset polymer.

Experimental Protocol: Bulk Free-Radical Polymerization of **Diallyl Oxalate**

Materials:

- **Diallyl oxalate** monomer
- Free-radical initiator (e.g., benzoyl peroxide, AIBN)

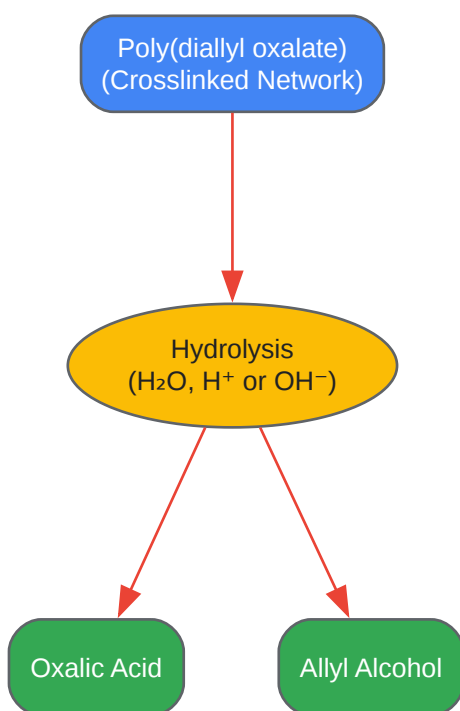
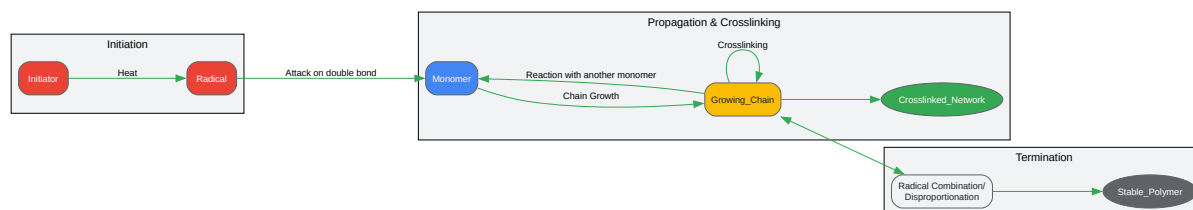
Procedure:

- Dissolve a specific weight percentage of the free-radical initiator in the **diallyl oxalate** monomer at a slightly elevated temperature to ensure complete dissolution. The choice of initiator and its concentration will depend on the desired polymerization temperature and rate.
- Pour the monomer-initiator mixture into a mold of the desired shape.

- Heat the mold in an oven at a temperature suitable for the decomposition of the chosen initiator. The polymerization temperature is typically in the range of 80-120°C.
- Maintain the temperature for a sufficient period to ensure complete polymerization. The time will vary depending on the initiator, its concentration, and the reaction temperature.
- After polymerization, cool the mold to room temperature and carefully remove the solid poly(**diallyl oxalate**) sample.

Polymerization Mechanism

The polymerization of **diallyl oxalate** is a chain-growth process initiated by free radicals. The process can be visualized as follows:



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References

- 1. US3994960A - Process for preparing dialkyl oxalates - Google Patents [patents.google.com]
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